- Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281,
Cas no 2082-61-3 ((but-2-en-2-yl)benzene)

(but-2-en-2-yl)benzene structure
Nome del prodotto:(but-2-en-2-yl)benzene
(but-2-en-2-yl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,(1-methyl-1-propen-1-yl)-
- 2-PHENYL-2-BUTENE
- 2-phenylbut-2-ene
- (but-2-en-2-yl)benzene
- (Z)-2-Phenyl-2-butene
- UGUYQBMBIJFNRM-OQFOIZHKSA-N
- 2-Butene, 2-phenyl-, (Z)-
- (Z)-but-2-en-2-ylbenzene
- starbld0001420
- 2-Butene, 2-phenyl-, trans
- 9-HYDROXYNONANOICACID
- [(Z)-but-2-en-2-yl]benzene
- trans-.alpha.,.beta.-Dimethylstilbene
- NSC911
- cis-2-Phenyl-2-butene
- (Z)-(1-methyl-1-propenyl)-benzene
- trans-.alpha.,.beta.-Dimethylstyrene
- NSC-911
- Benzene, (1-methyl-1-propenyl)-, (Z)-
- [(1Z)-1-Methyl-1-propenyl]benzene #
- trans-2-Phenyl-2-butene
- DTXSID40875936
- 2082-61-3
- [(Z)-1-methyl-prop-1-enyl]-benzene
- 767-99-7
- AKOS006273824
- Benzene, ((1Z)-1-methyl-1-propenyl)-
- G66000
- 2-Phenyl-2-butene pound mixture of cis and trans pound(c)
- 99% pound mixture of cis and trans pound(c)
- BENZENE,(1-METHYL-1-PROPENYL)
-
- Inchi: InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3-
- Chiave InChI: UGUYQBMBIJFNRM-OQFOIZHKSA-N
- Sorrisi: C/C(/C1C=CC=CC=1)=C/C
Proprietà calcolate
- Massa esatta: 132.09400
- Massa monoisotopica: 132.094
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 116
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 0A^2
Proprietà sperimentali
- Densità: 0.879
- Punto di ebollizione: 174°Cat760mmHg
- Punto di infiammabilità: 55.7°C
- Indice di rifrazione: 1.516
- PSA: 0.00000
- LogP: 3.10980
(but-2-en-2-yl)benzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155429-0.5g |
(but-2-en-2-yl)benzene |
2082-61-3 | 95% | 0.5g |
$735.0 | 2023-06-06 | |
Enamine | EN300-155429-2.5g |
(but-2-en-2-yl)benzene |
2082-61-3 | 95% | 2.5g |
$1848.0 | 2023-06-06 | |
Enamine | EN300-155429-5.0g |
(but-2-en-2-yl)benzene |
2082-61-3 | 95% | 5g |
$2732.0 | 2023-06-06 | |
Enamine | EN300-155429-2500mg |
(but-2-en-2-yl)benzene |
2082-61-3 | 95.0% | 2500mg |
$1848.0 | 2023-09-25 | |
Enamine | EN300-155429-500mg |
(but-2-en-2-yl)benzene |
2082-61-3 | 95.0% | 500mg |
$735.0 | 2023-09-25 | |
Enamine | EN300-155429-10000mg |
(but-2-en-2-yl)benzene |
2082-61-3 | 95.0% | 10000mg |
$4052.0 | 2023-09-25 | |
Enamine | EN300-155429-1000mg |
(but-2-en-2-yl)benzene |
2082-61-3 | 95.0% | 1000mg |
$943.0 | 2023-09-25 | |
Aaron | AR002K9M-50mg |
Benzene, (1-methyl-1-propen-1-yl)- |
2082-61-3 | 95% | 50mg |
$325.00 | 2023-12-15 | |
Aaron | AR002K9M-100mg |
Benzene, (1-methyl-1-propen-1-yl)- |
2082-61-3 | 99% | 100mg |
$207.00 | 2025-02-13 | |
1PlusChem | 1P002K1A-10g |
Benzene, (1-methyl-1-propen-1-yl)- |
2082-61-3 | 95% | 10g |
$5071.00 | 2023-12-19 |
(but-2-en-2-yl)benzene Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Molybdenum carbide , Molybdenum dioxide Solvents: Ethanol ; rt → 280 °C; 3 h, 280 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Riferimento
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
(but-2-en-2-yl)benzene Raw materials
(but-2-en-2-yl)benzene Preparation Products
- Ethyl hex-3-enoate (2396-83-0)
- 4-Methylbenzaldehyde (104-87-0)
- Benzyl alcohol (100-51-6)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 2-butylphenol (3180-09-4)
- 3-PHENYL-1-BUTANOL (2722-36-3)
- 2-Propylphenol (644-35-9)
- 3-Ethyltoluene (620-14-4)
- 2-Hexen-1-ol (2305-21-7)
- 2-methyl-6-propylphenol (3520-52-3)
- 3-Hexen-1-ol (544-12-7)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- 2-Hexenoic acid, ethylester (1552-67-6)
- 3-Ethyl-5-methylphenol (698-71-5)
- 2-Octenoic acid, ethylester (2351-90-8)
- 2-Sec-Butylphenol (89-72-5)
- Phenol, 3,5-diethyl- (1197-34-8)
- 4-Methylbenzyl alcohol (589-18-4)
- 3-Octenoic acid, ethylester (1117-65-3)
- Ethyl n-Caprylate (106-32-1)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2,3-Dimethylanisole (2944-49-2)
- 2-Methyl-3-hexanol (617-29-8)
- Ethyl 3-Methylvalerate (5870-68-8)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 5-Indanol (1470-94-6)
- 4-Propylphenol (645-56-7)
- Tert-Pentylbenzene (2049-95-8)
- Methylnaphthalene (1321-94-4)
- 4-Ethylbenzaldehyde (4748-78-1)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Ethyl Toluene (611-14-3)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- Azulene (275-51-4)
- 2-Butenal, 2-ethyl- (19780-25-7)
- Meta-Methylanisole (100-84-5)
- 3-Ethylphenol (620-17-7)
- 2,4,6-Trimethylphenol (527-60-6)
- 2,4,6-Trimethylbenzyl alcohol (4170-90-5)
- 6-methylindan-4-ol (20294-32-0)
- 4-Ethylphenol (123-07-9)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
(but-2-en-2-yl)benzene Letteratura correlata
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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